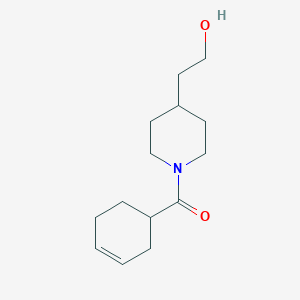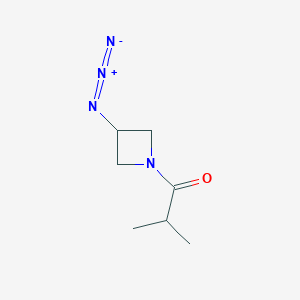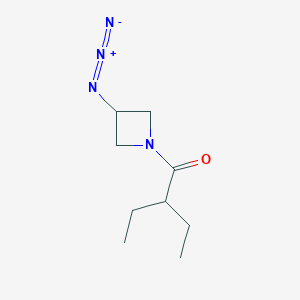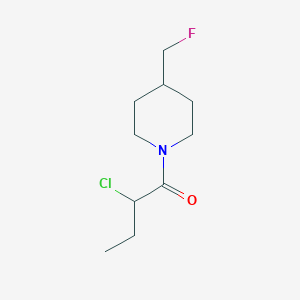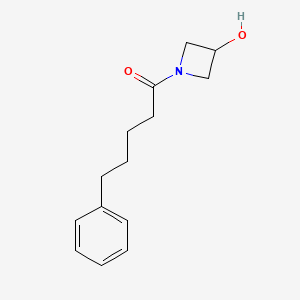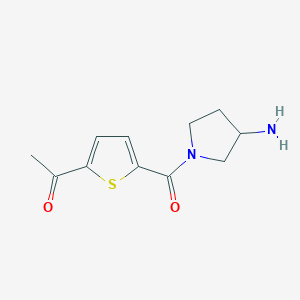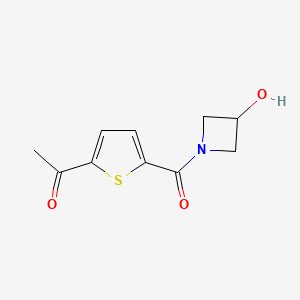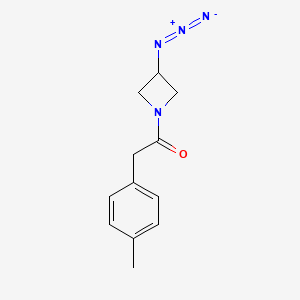
1-(3-Azidoazetidin-1-yl)-2-(p-tolyl)ethan-1-one
Vue d'ensemble
Description
1-(3-Azidoazetidin-1-yl)-2-(p-tolyl)ethan-1-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Organic Compounds
Research has focused on the synthesis of heterocyclic compounds utilizing reactions that involve azidoazetidine derivatives. For instance, the synthesis of terminal bis-acetylenes derived from 1,2-bis(1H-tetrazol-5-yl)ethane was explored, demonstrating the potential of azidoazetidine derivatives in creating heterocyclic assemblies bearing 1,2,3-triazole and tetrazole cycles through Cu-catalyzed [3+2] cycloaddition reactions (Ishmetova et al., 2016). Such synthetic methodologies facilitate the construction of complex molecular structures with potential applications in materials science and pharmaceuticals.
Antibacterial and Anticancer Properties
The exploration of antibacterial and anticancer properties of compounds containing azidoazetidine or related structures has been a significant focus. For instance, novel Schiff base and azetidinone derivatives were synthesized and evaluated for their antibacterial activity, showing effectiveness against strains such as Staphylococcus aureus and Escherichia coli (Vashi & Naik, 2004). Moreover, the synthesis of new 3-heteroarylindoles as potential anticancer agents presented compounds with moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, highlighting the therapeutic potential of these molecules (Abdelhamid et al., 2016).
Chemical and Physical Properties
Azidoazetidine derivatives have also been used to study the influence of temperature and solvents on molecular interactions of benzotriazole substituted 1,3,4-thiadiazole derivatives. Such research provides insights into how structural modifications and solvent choice affect the thermodynamic properties of these compounds, with implications for their use in various chemical processes and material design (Godhani et al., 2019).
Propriétés
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-2-4-10(5-3-9)6-12(17)16-7-11(8-16)14-15-13/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQFYDWYUWLCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




